![molecular formula C13H12N2O7S2 B10842856 3-{4-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate](/img/structure/B10842856.png)
3-{4-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate is a chemical compound known for its potential applications in various scientific fields. It is characterized by its unique structure, which includes a sulfamate group, a benzoyl group, and an aminosulfonyl group. This compound has been studied for its inhibitory effects on certain enzymes, making it a subject of interest in medicinal chemistry and drug development .
Vorbereitungsmethoden
The synthesis of 3-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Aminosulfonyl Group: The aminosulfonyl group is added via a sulfonation reaction, where the benzoyl intermediate reacts with a sulfonating agent such as chlorosulfonic acid.
Formation of the Sulfamate Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
3-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) under acidic conditions, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
3-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its inhibitory effects on enzymes such as steroid sulfatase, making it a potential candidate for enzyme inhibition studies.
Medicine: Due to its enzyme inhibitory properties, it is explored for its potential therapeutic applications in treating diseases related to enzyme dysregulation.
Wirkmechanismus
The mechanism of action of 3-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate involves its interaction with specific molecular targets, such as enzymes. The compound inhibits the activity of steroid sulfatase by binding to its active site, preventing the conversion of sulfated steroid precursors to estrogens. This inhibition can affect various biological pathways and has potential therapeutic implications .
Vergleich Mit ähnlichen Verbindungen
3-{4-[(aminosulfonyl)oxy]benzoyl}phenyl sulfamate can be compared with other similar compounds, such as:
4,4’-Benzophenone-O,O’-disulfamate: Another potent inhibitor of steroid sulfatase, but with a different structural configuration.
2-methylsulfanylestradiol 3,17-O,O-bis-sulfamate: Known for its inhibitory effects on steroid sulfatase, but with additional methylsulfanyl groups.
3-(4-cyclohexylthiosemicarbazono)methyl-phenol: A compound with a different functional group but similar enzyme inhibitory properties.
Eigenschaften
Molekularformel |
C13H12N2O7S2 |
---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
[3-(4-sulfamoyloxybenzoyl)phenyl] sulfamate |
InChI |
InChI=1S/C13H12N2O7S2/c14-23(17,18)21-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)22-24(15,19)20/h1-8H,(H2,14,17,18)(H2,15,19,20) |
InChI-Schlüssel |
NEMACRXQAFHGPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)N)C(=O)C2=CC=C(C=C2)OS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.